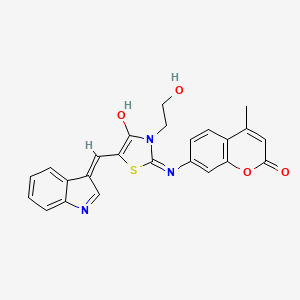
Antibacterial agent 69
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 69 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its effectiveness against a wide range of bacterial pathogens, making it a valuable asset in the fight against bacterial infections. This compound is particularly noted for its ability to inhibit bacterial growth and proliferation, thereby reducing the risk of infection and promoting healing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 69 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and various acids and bases to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to monitor the consistency and effectiveness of the compound.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 69 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more stable products with enhanced antibacterial activity.
Substitution: Various functional groups can be substituted on the core structure to modify its properties and improve its efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl groups, and other organic substituents.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced antibacterial properties, increased stability, and improved bioavailability.
Scientific Research Applications
Antibacterial Agent 69 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Employed in microbiological studies to understand bacterial resistance and susceptibility.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings, textiles, and medical devices to prevent bacterial contamination and infection.
Mechanism of Action
The mechanism of action of Antibacterial Agent 69 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the bacterial cell wall, leading to cell lysis and death. Additionally, it can interfere with protein synthesis and nucleic acid replication, further inhibiting bacterial growth. The compound’s ability to disrupt multiple pathways makes it highly effective against a broad spectrum of bacteria.
Comparison with Similar Compounds
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis.
Ciprofloxacin: An antibiotic that inhibits bacterial DNA gyrase, preventing DNA replication.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Uniqueness of Antibacterial Agent 69: this compound is unique in its ability to target multiple pathways simultaneously, making it less likely for bacteria to develop resistance. Its synthetic nature allows for modifications to enhance its properties, providing a versatile platform for developing new antibacterial agents.
Properties
Molecular Formula |
C24H19N3O4S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
7-[[4-hydroxy-3-(2-hydroxyethyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-ylidene]amino]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19N3O4S/c1-14-10-22(29)31-20-12-16(6-7-17(14)20)26-24-27(8-9-28)23(30)21(32-24)11-15-13-25-19-5-3-2-4-18(15)19/h2-7,10-13,28,30H,8-9H2,1H3/b15-11+,26-24? |
InChI Key |
DCIGNBDAUXZKLQ-ACPONEKHSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)/C=C/4\C=NC5=CC=CC=C54)O)CCO |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)C=C4C=NC5=CC=CC=C54)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



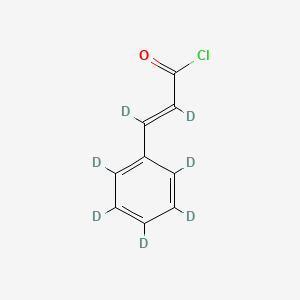
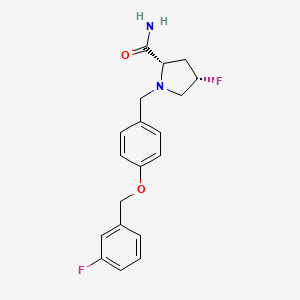
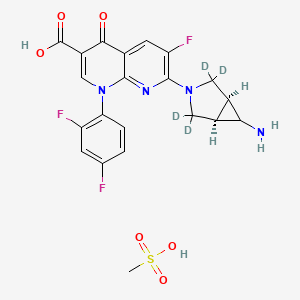
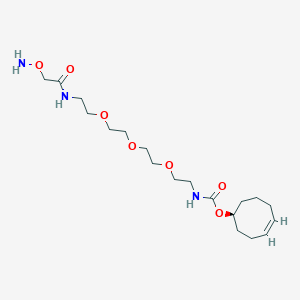
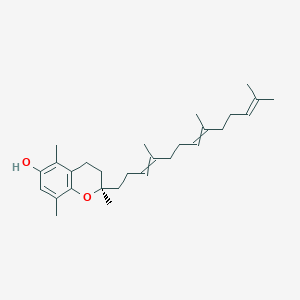
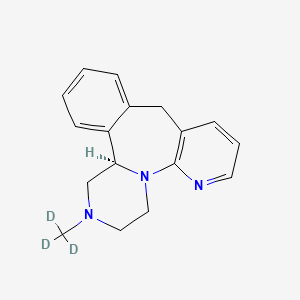
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
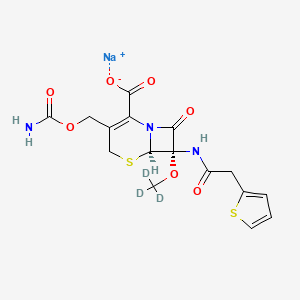
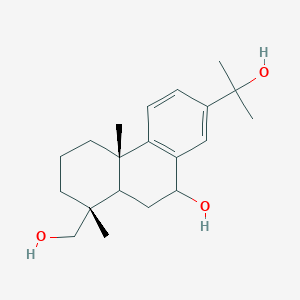
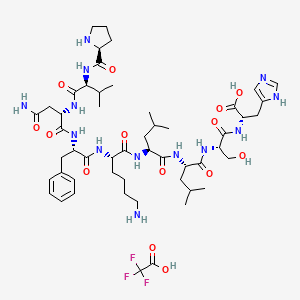
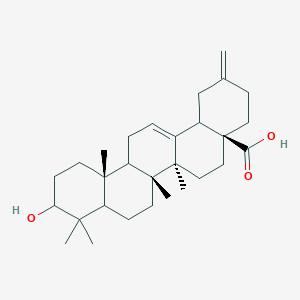
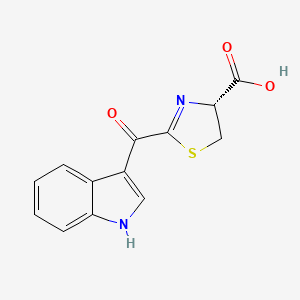
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
